Product packaging for 1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde(Cat. No.:CAS No. 188998-04-1)

1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde

Cat. No.: B070325
CAS No.: 188998-04-1
M. Wt: 135.12 g/mol
InChI Key: DHEDMKADEUKAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde is a versatile and high-value heterocyclic building block specifically designed for advanced research applications in medicinal chemistry and drug discovery. This compound features a fused imidazo[1,2-b]pyrazole core, a privileged scaffold known for its prevalence in pharmacologically active molecules, functionalized with a reactive aldehyde group at the N1 position. This aldehyde moiety serves as a critical synthetic handle, enabling facile derivatization through classic carbonyl chemistry such as condensation reactions to form imines (Schiff bases) or reductive amination to introduce diverse amine-containing fragments. Its primary research value lies in the efficient construction of compound libraries for high-throughput screening and the rational design of targeted small-molecule inhibitors, particularly for kinase and protein-protein interaction targets. The imidazo[1,2-b]pyrazole system itself is a key structural motif that can mimic purine bases, allowing it to interact with a wide range of biological targets, including enzymes and receptors. As a high-purity chemical tool, it accelerates the exploration of novel therapeutic agents for oncology, inflammatory diseases, and infectious diseases. This product is supplied with guaranteed quality and consistency to ensure reliable and reproducible research outcomes. It is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B070325 1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde CAS No. 188998-04-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188998-04-1

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

imidazo[1,2-b]pyrazole-1-carbaldehyde

InChI

InChI=1S/C6H5N3O/c10-5-8-3-4-9-6(8)1-2-7-9/h1-5H

InChI Key

DHEDMKADEUKAIM-UHFFFAOYSA-N

SMILES

C1=CN2C(=CC=N2)N1C=O

Canonical SMILES

C1=CN2C(=CC=N2)N1C=O

Synonyms

1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde(9CI)

Origin of Product

United States

Synthetic Methodologies for 1h Imidazo 1,2 B Pyrazole 1 Carbaldehyde and Its Core Scaffold

Classical Approaches for Imidazo[1,2-b]pyrazole Core Construction

Classical synthetic strategies for the imidazo[1,2-b]pyrazole core typically involve the sequential construction of the pyrazole (B372694) ring followed by the annulation of the imidazole (B134444) ring. These methods often require multiple steps, including the isolation of intermediates.

Cyclocondensation is a cornerstone of heterocyclic synthesis. For the imidazo[1,2-b]pyrazole system, this approach is bipartite, involving the initial formation of a functionalized pyrazole which then undergoes a second cyclization to form the fused imidazole ring.

The initial pyrazole synthesis frequently employs the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.gov To facilitate the subsequent imidazole ring fusion, a key precursor is a 5-aminopyrazole derivative. These are commonly prepared by the reaction of hydrazine with α,β-unsaturated nitriles that possess a suitable leaving group at the β-position, such as ethoxymethylene malononitrile. chim.it

Once the 5-aminopyrazole is obtained, the imidazole ring is typically constructed via a condensation reaction with a two-carbon electrophilic synthon, such as an α-haloketone or α-haloaldehyde. This reaction, a variation of the Debus-Radziszewski imidazole synthesis, proceeds by initial N-alkylation of the endocyclic pyrazole nitrogen followed by cyclization and dehydration to yield the aromatic imidazo[1,2-b]pyrazole core.

Multistep syntheses provide a high degree of control over the substitution pattern of the final molecule. These routes involve the stepwise construction of the heterocyclic system and subsequent functionalization. nih.gov A representative multistep approach might begin with the synthesis of a protected and functionalized pyrazole ring. For instance, a brominated 1H-imidazo[1,2-b]pyrazole scaffold can be prepared and then selectively functionalized in subsequent steps. nih.govnih.gov

These functionalization reactions can include:

Halogen-Metal Exchange: A bromine atom on the scaffold can be exchanged with magnesium using reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) to generate a magnesiated intermediate. nih.gov

Directed Metalation: Using strong bases like 2,2,6,6-tetramethylpiperidyl (TMP) bases, specific positions on the ring can be deprotonated to create a site for functionalization. nih.govnih.gov

These organometallic intermediates can then be trapped with various electrophiles to introduce a wide range of substituents, including acyl, cyano, and alkyl groups. nih.gov A final deprotection step reveals the desired polysubstituted 1H-imidazo[1,2-b]pyrazole. While versatile, these routes can be lengthy and may generate more waste compared to modern approaches.

Modern and Green Synthetic Strategies for 1H-Imidazo[1,2-b]pyrazole-1-carbaldehyde Derivatives

Contemporary synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. For the 1H-imidazo[1,2-b]pyrazole scaffold, this has led to the development of one-pot and multicomponent reactions that streamline the synthetic process.

One-pot syntheses combine multiple reaction steps into a single operation without isolating intermediates, saving time, solvents, and resources. A highly effective one-pot, two-step protocol has been developed for the synthesis of a library of 1H-imidazo[1,2-b]pyrazole derivatives. beilstein-journals.orgresearchgate.net

This strategy involves the in situ formation of a 5-aminopyrazole-4-carbonitrile intermediate via the microwave-assisted cyclocondensation of ethoxymethylene malononitrile with hydrazine. beilstein-journals.orgnih.gov Following this initial step, the subsequent multicomponent reaction is carried out in the same vessel by adding an aldehyde, an isocyanide, and a catalytic amount of acid to furnish the final product. beilstein-journals.orgnih.gov This sequential one-pot method has been successfully used to generate a diverse range of substituted 1H-imidazo[1,2-b]pyrazoles with yields reaching up to 83%. beilstein-journals.orgdoaj.org

Table 1: Sequential One-Pot Synthesis of 1H-Imidazo[1,2-b]pyrazole Derivatives

AldehydeIsocyanideReaction Time (min)Yield (%)Reference
p-Tolualdehydetert-Butyl isocyanide1083 nih.gov
4-Chlorobenzaldehydetert-Butyl isocyanide1572 nih.gov
4-Methoxybenzaldehydetert-Butyl isocyanide1578 nih.gov
2-Naphthaldehydetert-Butyl isocyanide6065 nih.gov
p-TolualdehydeCyclohexyl isocyanide1571 nih.gov
p-TolualdehydeBenzyl isocyanide1568 nih.gov

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov These reactions are highly convergent and atom-economical, making them ideal for generating molecular diversity and complexity in a single step. For the synthesis of the 1H-imidazo[1,2-b]pyrazole scaffold, the most significant MCR is the Groebke-Blackburn-Bienaymé reaction. beilstein-journals.orgresearchgate.net

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an N-heterocyclic amine (an amidine), an aldehyde, and an isocyanide. nih.govresearchgate.net It provides a direct and efficient route to various fused 3-aminoimidazole systems. The reaction has been successfully applied to the synthesis of 1H-imidazo[1,2-b]pyrazoles by using a 5-aminopyrazole as the amidine component. beilstein-journals.orgdoaj.org

The reaction proceeds under acid catalysis, with both Lewis and Brønsted acids being effective promoters. beilstein-journals.org The mechanism involves the initial formation of a Schiff base from the 5-aminopyrazole and the aldehyde, which is then protonated. The isocyanide adds to the resulting iminium ion, forming a nitrilium intermediate. An intramolecular nucleophilic attack by the endocyclic pyrazole nitrogen onto the nitrilium carbon closes the imidazole ring, leading to the final product after tautomerization. nih.gov

Extensive optimization has shown that using trifluoroacetic acid (TFA) as a catalyst in an ethanol/water mixture provides excellent yields and allows for simple product isolation by filtration, highlighting the green credentials of this method. beilstein-journals.org The GBB reaction tolerates a wide variety of aldehydes (aromatic, heteroaromatic, and aliphatic) and isocyanides, enabling the creation of large and diverse libraries of 1H-imidazo[1,2-b]pyrazole derivatives. beilstein-journals.orgnih.gov

Table 2: Catalyst and Solvent Screening for the GBB Three-Component Synthesis

Catalyst (20 mol%)SolventTimeYield (%)Reference
NoneEtOH> 72 h0 beilstein-journals.org
In(OTf)₃EtOH15 min61 beilstein-journals.org
InCl₃EtOH15 min67 beilstein-journals.org
TMSClEtOH15 min64 beilstein-journals.org
TsOH·H₂OEtOH15 min65 beilstein-journals.org
HClO₄EtOH15 min59 beilstein-journals.org
TFAEtOH15 min72 beilstein-journals.org
TFAWater/EtOH 1:115 min79 beilstein-journals.org
TFAWater1 h70 beilstein-journals.org

Multicomponent Reactions (MCRs) for Scaffold Assembly

Isocyanide-Based Multicomponent Approaches

Isocyanide-based multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex heterocyclic scaffolds like 1H-imidazo[1,2-b]pyrazole. nih.govbeilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction (3CR), is a particularly effective method for assembling imidazo[1,2-a]-heterocycles. nih.govresearchgate.net This reaction typically involves the condensation of an amidine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. nih.govmdpi.com

In the context of 1H-imidazo[1,2-b]pyrazole synthesis, 5-aminopyrazoles serve as the amidine component. nih.gov The reaction proceeds through the formation of a nitrilium intermediate, which then undergoes an intramolecular N-trapping to yield the fused bicyclic system. beilstein-journals.org The GBB-3CR has been successfully employed to create libraries of 1H-imidazo[1,2-b]pyrazole derivatives with yields reaching up to 83%. nih.govdoaj.org A notable advantage of this approach is its operational simplicity and the ability to generate molecular diversity in a single step. nih.gov The reaction can be performed under mild conditions, and in some cases, the product can be isolated by simple filtration. nih.gov

The choice of reactants can influence the reaction's efficiency. For instance, electron-donating substituents on the aldehyde component have been shown to result in good conversions, while electron-withdrawing groups can lead to decreased yields. nih.govbeilstein-journals.org The scope of the isocyanide component is also broad, accommodating both aliphatic and aromatic isocyanides. mdpi.com

Green Chemistry Principles in 1H-Imidazo[1,2-b]pyrazole Synthesis

In line with the growing emphasis on sustainable chemistry, green approaches to the synthesis of 1H-imidazo[1,2-b]pyrazoles have been developed. These methods aim to reduce the environmental impact by utilizing eco-friendly catalysts, solvents, and energy sources. beilstein-journals.orgnih.gov

The development of green catalysts is a key aspect of sustainable synthesis. Etidronic acid has been reported as a "green" catalyst for the GBB reaction to produce 1H-imidazo[1,2-b]pyrazole derivatives. researchgate.net This catalyst is advantageous due to its low toxicity and ease of handling. Other catalysts, such as ammonium chloride, have also been used in eco-friendly protocols. mdpi.commdpi.com The use of biocatalysts, like Bovine Serum Albumin (BSA), has been explored for the synthesis of related nitrogen-containing heterocycles, showcasing the potential for enzymatic approaches in this area. researchgate.net

To minimize the use of volatile organic solvents, reactions are increasingly being conducted in greener media or under solvent-free conditions. mdpi.comias.ac.in For the synthesis of 1H-imidazo[1,2-b]pyrazoles, a mixture of water and ethanol has been found to be an optimal reaction medium, leading to high yields and simplified product isolation. nih.gov In some cases, solvent-free reactions catalyzed by montmorillonite K10 have been developed for the synthesis of related pyrazole derivatives. mdpi.com

Microwave-Assisted Synthesis of Imidazo[1,2-b]pyrazoles

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netdergipark.org.trnih.gov This technology has been successfully applied to the synthesis of the 1H-imidazo[1,2-b]pyrazole scaffold.

A sequential one-pot, two-step protocol has been developed where the initial formation of a 5-aminopyrazole precursor is carried out under microwave irradiation, followed by a GBB three-component reaction. nih.gov This microwave-assisted step can be completed in as little as 10 minutes. nih.gov The subsequent GBB reaction, which forms the final imidazo[1,2-b]pyrazole ring system, can then proceed at room temperature. nih.gov This combination of microwave assistance and a one-pot procedure provides a rapid and efficient route to a diverse library of 1H-imidazo[1,2-b]pyrazole derivatives. nih.gov The use of microwave heating aligns with the principles of green chemistry by improving energy efficiency. nih.gov

Stereoselective and Chiral Synthesis of Imidazo[1,2-b]pyrazole Scaffolds

The development of stereoselective and chiral synthetic methods is crucial for accessing enantiomerically pure compounds, which is of paramount importance in drug discovery and development.

Development of Chirally Enriched Imidazo[1,2-b]pyrazole Derivatives

While the direct asymmetric synthesis of this compound is not extensively detailed, methods for the atroposelective synthesis of related axially chiral imidazo[1,2-a]pyridines have been developed. nih.gov These approaches utilize a chiral phosphoric acid catalyst in a Groebke-Blackburn-Bienaymé reaction to achieve high yields and enantioselectivities. nih.gov This suggests the potential for applying similar chiral catalyst systems to the synthesis of imidazo[1,2-b]pyrazole scaffolds. Furthermore, the synthesis of chirally enriched bioactive glycohybrids based on the 1H-imidazo[1,2-b]pyrazole scaffold has been reported, indicating that carbohydrates can be used to introduce stereocenters and achieve stereo-divergent synthesis. researchgate.net

Incorporation of Chiral Building Blocks (e.g., Carbohydrates)

The synthesis of chirally enriched 1H-imidazo[1,2-b]pyrazole derivatives has been effectively achieved through the incorporation of chiral building blocks, with carbohydrates being a notable example. While carbohydrates are recognized for their biological roles, their direct use in drug discovery can be limited by suboptimal bioactivity and physicochemical properties. researchgate.net To overcome these limitations, researchers have integrated bioactive scaffolds, such as the imidazo[1,2-b]pyrazole nucleus, with carbohydrate moieties to create novel glycohybrid molecules with enhanced properties. researchgate.net

A key strategy involves the use of carbohydrate-derived precursors. researchgate.net For instance, α-iodo-2,3-dihydro-4H-pyran-4-ones, derived from carbohydrates, have been successfully used as key intermediates. These precursors are coupled with various aminopyrazoles to generate imidazo-pyrazole-based glycohybrids in good to excellent yields. This approach leverages the inherent stereodiversity of carbohydrates to introduce chirality into the final molecule, which can be pivotal for its biological activity. researchgate.net The resulting glycohybrid molecules are being explored as potential new chemical entities in pharmaceutical chemistry.

Regioselectivity Control in Imidazo[1,2-b]pyrazole Synthesis

The synthesis of the imidazo[1,2-b]pyrazole core, particularly when using functionalized pyrazoles, presents a significant challenge in controlling regioselectivity. The reaction can potentially yield two different regioisomers, the 1H- and 5H-imidazo[1,2-b]pyrazoles, along with various tautomeric forms for each. nih.govbeilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR), a common method for constructing this scaffold from 5-aminopyrazoles, aldehydes, and isocyanides, is particularly susceptible to this issue. nih.govbeilstein-journals.org Achieving regiochemical control is crucial as the substitution pattern on the fused ring system strongly influences the pharmacological potential of the resulting compound. beilstein-journals.org

Factors Influencing Regioisomeric Product Distribution

The distribution of regioisomeric products in imidazo[1,2-b]pyrazole synthesis is governed by several factors related to the reactants and reaction conditions.

Reactant Structure: In classical cyclocondensation reactions, such as the Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, the electronic and steric properties of the substituents play a critical role. nih.gov For example, when one substituent is an aryl group and the other is an alkyl group, a high degree of selectivity is observed. nih.gov This principle extends to the synthesis of the fused imidazo[1,2-b]pyrazole system, where the nature of the substituents on the aminopyrazole precursor influences the reaction's regiochemical outcome.

Catalysis: The choice of catalyst is a determining factor in the GBB reaction. The reaction often fails to proceed without a Brønsted or Lewis acid catalyst. beilstein-journals.org The type of acid used can significantly improve the reaction rate and influence the product distribution.

Strategies for Selective Formation of 1H-Imidazo[1,2-b]pyrazoles

Several strategies have been developed to selectively synthesize the 1H-imidazo[1,2-b]pyrazole isomer, primarily by optimizing the Groebke–Blackburn–Bienaymé reaction conditions. A key approach is the careful selection of a catalyst and solvent system. beilstein-journals.org

For the three-component reaction of 5-aminopyrazole-4-carbonitrile, an aldehyde, and an isocyanide, a systematic screening of catalysts and solvents was performed to favor the 1H-regioisomer. While Lewis acids like Indium(III) salts improved reaction rates, Brønsted acids such as trifluoroacetic acid (TFA) in an ethanol/water mixture provided optimal results in terms of yield and ease of product isolation. beilstein-journals.org This chemo- and regioselective multicomponent assembly allows for the rapid construction of 1H-imidazo[1,2-b]pyrazole libraries. nih.gov The exclusive formation of the 1H-imidazo[1,2-b]pyrazole core with an endocyclic double bond under these optimized conditions was confirmed using 1D- and 2D-NMR techniques. nih.govbeilstein-journals.org

Another strategy involves the selective functionalization of a pre-formed 1H-imidazo[1,2-b]pyrazole scaffold. This can be achieved through regioselective magnesiations and zincations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping with various electrophiles to install functionality at specific positions on the ring system. nih.gov

Below is a data table summarizing the optimization of the GBB three-component reaction for the selective synthesis of a model 1H-imidazo[1,2-b]pyrazole.

EntryCatalyst (20 mol%)SolventReaction TimeYield (%)
1NoneEtOH> 72 h0
2In(OTf)₃EtOH15 min61
3InCl₃EtOH15 min67
4TFAEtOH15 min74
5TFACH₂Cl₂15 min35
6TFATHF15 min74
7TFAEtOH/H₂O (1:1)15 min79

This table is based on data presented for the synthesis of 3-(tert-butylamino)-2-(p-tolyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile. beilstein-journals.org

A sequential one-pot protocol has also been developed. This involves the initial microwave-assisted formation of the 5-aminopyrazole intermediate, followed by the GBB three-component reaction in the same vessel. This operationally simple method provides rapid access to a diverse library of 1H-imidazo[1,2-b]pyrazoles with yields up to 83%. nih.govresearchgate.net

Selective Functionalization Strategies for the Imidazo[1,2-b]pyrazole Core

The selective modification of the imidazo[1,2-b]pyrazole ring system is essential for synthesizing a diverse range of compounds. Methodologies have been developed that allow for precise functionalization at various positions of the scaffold. nih.gov

Organometallic intermediates are powerful tools for the regioselective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. nih.gov A key strategy begins with the selective bromination of the core, followed by the generation of organometallic species through halogen-metal exchange or direct deprotonation (metalation). nih.gov

A common starting point is a protected 7-bromo-1H-imidazo[1,2-b]pyrazole. researchgate.net This substrate can undergo a bromine-magnesium (Br/Mg) exchange reaction using reagents like i-PrMgCl·LiCl to generate a magnesiated intermediate. This intermediate readily reacts with various electrophiles, enabling the introduction of a wide array of functional groups at the 7-position. nih.govresearchgate.net

Following the initial functionalization at C-7, further selective metalation can be achieved at the C-3 position. The use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), such as TMPMgCl·LiCl for magnesiation or TMP2Zn·2MgCl2·2LiCl for zincation, directs the deprotonation to the C-3 position. nih.govnih.gov These newly formed organometallic intermediates can then be trapped with a second set of electrophiles, leading to di-functionalized products. nih.gov This sequential approach allows for controlled, regioselective decoration of the heterocyclic core. researchgate.net

Table 1: Examples of Organometallic Functionalization of the Imidazo[1,2-b]pyrazole Core

Starting Material Reagent(s) Position Functionalized Trapping Electrophile Product Type
7-Bromo-1H-imidazo[1,2-b]pyrazole 1. i-PrMgCl·LiCl C-7 Various (e.g., I2, PhCHO, Allyl-Br) 7-Substituted 1H-imidazo[1,2-b]pyrazole
7-Cyano-1H-imidazo[1,2-b]pyrazole 1. TMPMgCl·LiCl C-3 Various (e.g., I2, TMSCl, PhCHO) 3,7-Disubstituted 1H-imidazo[1,2-b]pyrazole
7-Bromo-1H-imidazo[1,2-b]pyrazole 1. TMP2Zn·2MgCl2·2LiCl C-3 I2 7-Bromo-3-iodo-1H-imidazo[1,2-b]pyrazole

This table summarizes general transformations on the core scaffold as reported in the literature. nih.govresearchgate.net

The electronic nature of the fused ring system, combining a π-excessive imidazole ring and a π-deficient pyrazole ring, dictates its reactivity towards electrophiles and nucleophiles. chim.itquora.com Generally, pyrazoles are reactive towards electrophilic attack, typically at the C-4 position (equivalent to C-6 in the imidazo[1,2-b]pyrazole system), while being less reactive towards nucleophiles. chim.it Conversely, the imidazole ring is also susceptible to electrophilic attack. uobabylon.edu.iq

For the fused imidazo[1,2-b]pyrazole system, electrophilic substitution, such as bromination with N-bromosuccinimide (NBS), has been shown to occur selectively at the C-7 position. researchgate.net The presence of substituents can influence the regioselectivity of these reactions. chim.it

Nucleophilic substitution reactions on the pyrazole ring are generally rare unless the ring is activated by electron-withdrawing groups. chim.it However, functional groups introduced via organometallic routes, such as halogens, can be replaced through transition-metal-catalyzed cross-coupling reactions, which formally act as a nucleophilic substitution pathway. nih.gov For instance, a chlorine substituent can be replaced using functionalized organozinc reagents in palladium-catalyzed Negishi cross-couplings. nih.gov

The nitrogen atoms within the imidazo[1,2-b]pyrazole core can be targeted for functionalization. N-alkylation of pyrazoles is a common transformation used to introduce alkyl or aryl groups, which can significantly modify the compound's biological and physical properties. mdpi.com Standard methods often involve deprotonation with a base followed by reaction with an alkyl halide. semanticscholar.org Alternative, milder methods have been developed using trichloroacetimidate electrophiles with a Brønsted acid catalyst, which can provide good yields of N-alkylated products. mdpi.comsemanticscholar.org For unsymmetrical pyrazoles, this can lead to a mixture of regioisomers, with the outcome often controlled by steric factors. mdpi.com

N-acylation can also be performed on the nitrogen atoms. While specific examples on the this compound are not detailed, acylation is a standard transformation for related heterocyclic systems.

Ring Transformations and Fragmentation Reactions

Under certain conditions, the 1H-imidazo[1,2-b]pyrazole scaffold can undergo significant structural changes, including ring-opening and rearrangement to form new heterocyclic systems. nih.govrsc.org

A notable reaction of the 1H-imidazo[1,2-b]pyrazole core is the fragmentation of the pyrazole ring. nih.gov This transformation has been observed when certain 3,7-disubstituted imidazo[1,2-b]pyrazoles are treated with strong bases like TMP2Zn·2MgCl2·2LiCl. researchgate.netresearchgate.net The reaction proceeds through a proposed mechanism involving deprotonation and subsequent ring-opening, ultimately leading to the formation of highly fluorescent push-pull dyes. nih.gov The resulting products feature a proaromatic (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core, representing a complete cleavage of the pyrazole portion of the scaffold. rsc.orgnih.gov

Table 2: Pyrazole Ring Fragmentation Example

Substrate Reagent Conditions Product Type
3-Iodo-7-cyano-1H-imidazo[1,2-b]pyrazole derivative TMP2Zn·MgCl2·2LiCl THF (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile derivative (Push-pull dye)

This table illustrates a key fragmentation pathway reported for the scaffold. nih.govresearchgate.net

Beyond fragmentation, the imidazo[1,2-b]pyrazole skeleton can serve as a precursor for other fused heterocyclic systems through rearrangement reactions. rsc.org For example, treatment of imidazo[1,2-b]pyrazoles with a specific amount of iodine in THF at room temperature can induce an unusual rearrangement. This process transforms the 5,5-fused ring system into a more stable 6,5-fused bi-heterocyclic system, specifically a functionalized pyrazolo[1,5-a]pyrimidine. rsc.org This synthetic route provides access to novel heterocyclic structures that are otherwise difficult to synthesize. rsc.org

Advanced Spectroscopic and Structural Elucidation of 1h Imidazo 1,2 B Pyrazole 1 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of imidazo[1,2-b]pyrazole derivatives. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provide a complete picture of the molecular framework. nih.gov

The ¹H-NMR spectrum of 1H-Imidazo[1,2-b]pyrazole-1-carbaldehyde is expected to display distinct signals corresponding to the aldehyde proton and the protons on the fused heterocyclic rings. The aldehyde proton (CHO) characteristically appears far downfield, typically in the range of δ 9.5-10.5 ppm. The protons on the imidazo[1,2-b]pyrazole core would resonate in the aromatic region (δ 7.0-8.5 ppm), with their exact chemical shifts and coupling constants being dependent on the electronic environment.

The ¹³C-NMR spectrum provides complementary information, confirming the carbon skeleton. A key signal is that of the carbonyl carbon from the carbaldehyde group, which is expected to resonate in the δ 180-195 ppm region. The carbons of the heterocyclic rings typically appear between δ 110-150 ppm. researchgate.netfu-berlin.de The precise assignment of each proton and carbon signal is achieved through two-dimensional NMR techniques. researchgate.net

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for the this compound Core Structure Predicted values based on data for related pyrazole (B372694) and imidazole (B134444) derivatives.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
CHO 9.5 - 10.5 180 - 195
Ring CH 7.0 - 8.5 110 - 135

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing through-bond and through-space correlations. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com It allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). youtube.com This is particularly crucial for identifying the placement of the carbaldehyde group by observing a correlation from the aldehyde proton (CHO) to the C1 carbon of the pyrazole ring. It also helps in assigning quaternary carbons that show no signal in an HSQC spectrum. sdsu.edu

COSY (Correlation Spectroscopy): The COSY spectrum maps out proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbon atoms (³JHH). sdsu.edu This helps to identify the sequence of protons around the heterocyclic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For a planar molecule like this compound, NOESY can confirm the proximity of the aldehyde proton to adjacent protons on the ring system, reinforcing the structural assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For this compound, the IR spectrum would be dominated by a strong absorption band characteristic of the aldehyde carbonyl (C=O) stretch. nist.gov Other significant signals would include C-H stretching from the aromatic rings and the aldehyde, as well as C=C and C=N stretching vibrations from the fused heterocyclic system. nist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aldehyde C=O Stretch 1710 - 1680 Strong
Aromatic C=C / C=N Stretch 1600 - 1450 Medium to Strong
Aromatic C-H Stretch 3100 - 3000 Medium to Weak

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern under electron impact (EI) or other ionization methods. The mass spectrum of this compound (molecular formula C₆H₅N₃O) would show a molecular ion peak [M]⁺ corresponding to its exact mass (135.0433 g/mol ).

The fragmentation pattern can provide valuable structural confirmation. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the loss of the entire formyl group (CHO) as a radical (M-29). libretexts.org The stable imidazo[1,2-b]pyrazole ring system would likely remain intact as a major fragment or undergo characteristic ring fragmentation, such as the loss of hydrogen cyanide (HCN). researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

Fragment Proposed Loss Predicted m/z
[C₆H₅N₃O]⁺ Molecular Ion 135
[C₆H₄N₃O]⁺ Loss of ·H 134
[C₅H₄N₃]⁺ Loss of ·CHO 106

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would confirm the planarity of the fused imidazo[1,2-b]pyrazole ring system and provide exact measurements of bond lengths and angles. nih.gov Furthermore, it would elucidate the conformation of the carbaldehyde group relative to the ring and reveal any intermolecular interactions, such as hydrogen bonding or π–π stacking, that govern the crystal packing. mdpi.com While specific crystallographic data for this exact compound is not widely published, analysis of related pyrazole structures shows they often form ordered motifs in the solid state. mdpi.com

Analysis of Tautomerism and Regioisomerism in Imidazo[1,2-b]pyrazole Systems

The synthesis of imidazo[1,2-b]pyrazoles can potentially yield multiple isomers. beilstein-journals.org Regioisomerism can arise depending on which nitrogen atom of the starting aminopyrazole participates in the cyclization. Tautomerism is also a key consideration, as the proton on the imidazole nitrogen could potentially migrate, leading to different tautomeric forms (e.g., 1H- vs. 5H- tautomers). beilstein-journals.orgresearchgate.net

Computational studies and experimental data suggest that the 1H-tautomer of the imidazo[1,2-b]pyrazole system is generally the most stable form due to its aromatic character. researchgate.netpurkh.com The unambiguous differentiation between these potential isomers is definitively achieved using 2D NMR spectroscopy. beilstein-journals.org Specifically, HMBC correlations can trace the connectivity across the molecule, confirming the exact position of ring fusion and the location of the N-H proton, thereby distinguishing the 1H-imidazo[1,2-b]pyrazole structure from other possible regioisomers or tautomers. nih.gov

Theoretical and Computational Studies on 1h Imidazo 1,2 B Pyrazole 1 Carbaldehyde

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of pyrazole (B372694) derivatives. eurasianjournals.comnih.gov These methods allow for the calculation of various molecular properties and reactivity descriptors that govern the behavior of the molecule in chemical reactions. asrjetsjournal.org

By optimizing the molecular geometry using DFT, typically with hybrid functionals like B3LYP, a detailed picture of the molecule's electronic landscape can be obtained. nih.govasrjetsjournal.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govnih.gov

Furthermore, DFT allows for the calculation of global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. asrjetsjournal.org Mapping the molecular electrostatic potential (MEP) onto the electron density surface helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting the sites for chemical reactions. asrjetsjournal.orgnih.gov

Table 1: Key Reactivity Descriptors Calculated via DFT

Descriptor Symbol Significance
Ionization Potential IP The energy required to remove an electron; related to EHOMO.
Electron Affinity EA The energy released when an electron is added; related to ELUMO.
Electronegativity χ The power of an atom to attract electrons to itself.
Chemical Potential μ The escaping tendency of an electron from a stable system.
Chemical Hardness η Measures resistance to change in electron distribution.
Chemical Softness S The reciprocal of hardness; indicates higher reactivity.

This table outlines conceptual descriptors typically calculated for pyrazole derivatives to predict their reactivity based on DFT methodologies. asrjetsjournal.org

Prediction of Reaction Mechanisms and Pathways

Theoretical calculations are crucial for predicting and understanding the mechanisms of chemical reactions. For the 1H-imidazo[1,2-b]pyrazole scaffold, a common synthetic route is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. researchgate.netnih.gov This reaction involves the condensation of a 5-amino-1H-pyrazole, an aldehyde, and an isocyanide. researchgate.net

Computational modeling can map out the plausible reaction pathway for such multi-component reactions. The mechanism typically begins with the formation of an imine from the aminopyrazole and the aldehyde. nih.gov This is followed by the nucleophilic addition of the isocyanide to the iminium ion and a subsequent [4+1] cycloaddition to form the fused heterocyclic system. researchgate.netnih.gov DFT calculations can be used to model each step of this process, identifying key intermediates and transition states.

Energy Profiles and Transition State Analysis

A critical aspect of predicting reaction mechanisms is the analysis of the reaction's energy profile. By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a comprehensive energy diagram for the reaction pathway can be constructed. This analysis allows for the identification of the rate-determining step—the step with the highest energy barrier—and provides a quantitative understanding of the reaction kinetics.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are essential for exploring the dynamic behavior and conformational landscape of molecules. eurasianjournals.comnih.gov For 1H-Imidazo[1,2-b]pyrazole-1-carbaldehyde, the primary source of conformational flexibility is the rotation around the single bond connecting the carbaldehyde group to the imidazopyrazole ring.

Conformational analysis can be performed by systematically rotating this bond and calculating the potential energy at each step using quantum mechanical methods. This process, known as a potential energy surface (PES) scan, helps to identify the most stable conformations (energy minima) and the energy barriers to rotation (energy maxima). nih.gov

Molecular dynamics simulations provide further insight by simulating the movement of atoms over time, taking into account temperature and solvent effects. nih.govresearchgate.net These simulations can reveal the preferred conformations in a solution environment and the timescale of transitions between different conformational states, which is crucial for understanding how the molecule interacts with biological targets. nih.gov

Structure-Property Relationship (SPR) Derivations

Understanding the relationship between a molecule's structure and its physicochemical properties is fundamental to medicinal chemistry and materials science. eurasianjournals.com The 1H-imidazo[1,2-b]pyrazole scaffold has been investigated as a non-classical isostere of the indole (B1671886) ring system, a common motif in pharmaceuticals. rsc.orgresearchgate.net Isosteric replacement is a strategy used to modify a molecule's properties while retaining its essential biological activity.

Studies have shown that replacing an indole ring with a 1H-imidazo[1,2-b]pyrazole scaffold can lead to significant improvements in key drug-like properties. rsc.org For example, in a comparative study involving the drug pruvanserin, the imidazo[1,2-b]pyrazole analogue demonstrated significantly lower lipophilicity (log D) and, consequently, much-improved aqueous solubility. rsc.orgresearchgate.net This highlights a clear structure-property relationship where the introduction of the fused pyrazole-imidazole system enhances hydrophilicity, which can be advantageous for bioavailability. rsc.org Such insights are critical for designing new therapeutic agents with optimized pharmacological profiles. nih.gov

Table 2: Comparison of Physicochemical Properties of Pruvanserin and its Imidazo[1,2-b]pyrazole Isostere

Compound Core Scaffold log D (pH 7.4) Aqueous Solubility (µg/mL)
Pruvanserin Indole 2.5 1

Data derived from a study on the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold, demonstrating its potential as an indole isostere. rsc.orgresearchgate.net

Computational Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic properties, which aids in the structural characterization of newly synthesized compounds. asrjetsjournal.org Methods like DFT can accurately calculate the parameters that underlie various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. asrjetsjournal.orgresearchgate.net

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to predict the ¹H and ¹³C chemical shifts. asrjetsjournal.org These theoretical calculations can be compared with experimental data to confirm the proposed structure of a molecule. For pyrazole-carbaldehyde derivatives, characteristic signals such as the formyl proton singlet in ¹H NMR and the carbonyl carbon in ¹³C NMR can be computationally predicted. asrjetsjournal.org

Similarly, vibrational frequencies corresponding to the absorption bands in an IR spectrum can be calculated. asrjetsjournal.org This involves a frequency analysis of the optimized molecular geometry. asrjetsjournal.org The predicted frequencies for specific functional groups, such as the C=O stretch of the aldehyde, can be correlated with experimental IR spectra to support structural assignments.

Table 3: Typical Experimental NMR Chemical Shifts (δ, ppm) for a Pyrazole-1-carbaldehyde Moiety

Nucleus Functional Group Chemical Shift (ppm)
¹H Formyl Proton (-CHO) ~8.90 (singlet)
¹³C Carbonyl Carbon (C=O) ~160.14

This table presents representative experimental data for a related pyrazole-1-carbaldehyde compound, which serves as a benchmark for computational predictions.

Medicinal Chemistry and Biological Activity of 1h Imidazo 1,2 B Pyrazole 1 Carbaldehyde Derivatives

Imidazo[1,2-b]pyrazole as a Versatile Pharmacophore Scaffold

The 1H-imidazo[1,2-b]pyrazole scaffold is a fused bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines and other biologically relevant molecules. This versatile framework serves as a valuable starting point for the development of novel drugs targeting a variety of diseases. Its unique electronic properties and conformational flexibility allow for the design of potent and selective ligands for various biological targets. The scaffold's utility is further enhanced by the development of selective functionalization methods, which enable the precise introduction of various substituents to modulate its physicochemical and pharmacological properties.

Scaffold Hopping and Bioisosteric Replacements (e.g., Indole (B1671886) Isostere)

A key strategy in modern drug discovery is "scaffold hopping," where the core structure of a known active compound is replaced with a different scaffold to improve its properties. The 1H-imidazo[1,2-b]pyrazole ring system has been successfully employed as a non-classical bioisostere for the indole nucleus. Indole-containing compounds often suffer from poor solubility and metabolic instability. Researchers have demonstrated that replacing the indole ring with a 1H-imidazo[1,2-b]pyrazole scaffold can lead to a significant decrease in lipophilicity, which in turn increases aqueous solubility and potentially enhances bioavailability. nih.gov This bioisosteric replacement has been explored in the context of developing analogs of existing drugs, such as the 5-HT2A serotonin receptor antagonist pruvanserin. nih.gov

Rational Drug Design Principles Incorporating the Scaffold

The principles of rational drug design are extensively applied to the 1H-imidazo[1,2-b]pyrazole scaffold to optimize its therapeutic potential. By understanding the structure-activity relationships (SAR), medicinal chemists can strategically modify the scaffold to enhance its interaction with specific biological targets. For instance, the selective functionalization of the 1H-imidazo[1,2-b]pyrazole core allows for the introduction of various chemical groups at different positions, thereby fine-tuning the molecule's potency, selectivity, and pharmacokinetic profile. This approach has been instrumental in developing derivatives with improved drug-like properties.

Diverse Biological Activities of Imidazo[1,2-b]pyrazole Derivatives

Derivatives of the 1H-imidazo[1,2-b]pyrazole scaffold have been shown to exhibit a broad spectrum of biological activities, highlighting their potential as therapeutic agents for various conditions. These activities include anti-inflammatory, immunomodulatory, anticancer, and antimicrobial effects. The versatility of the scaffold allows for the development of compounds with multi-target activities, which can be advantageous in treating complex diseases.

Anti-inflammatory and Immunomodulatory Potentials

A significant area of investigation for imidazo[1,2-b]pyrazole derivatives is their potential to modulate inflammatory and immune responses. Chronic inflammation is a hallmark of numerous diseases, and compounds that can effectively control these processes are of great therapeutic interest.

Neutrophils, a type of white blood cell, play a crucial role in the inflammatory response. Their migration to sites of inflammation, a process known as chemotaxis, is a key event in the inflammatory cascade. Certain 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives have been identified as potent inhibitors of neutrophil chemotaxis induced by N-formyl-methionyl-leucyl-phenylalanine methyl ester (fMLP-OMe). nih.gov These compounds were found to strongly inhibit this process, suggesting their potential as anti-inflammatory agents that act by preventing the accumulation of neutrophils at inflammatory sites. nih.gov

Inhibition of fMLP-OMe-induced Neutrophil Chemotaxis by Imidazo[1,2-b]pyrazole Derivatives
CompoundInhibition of ChemotaxisReference
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivativesStrong inhibition nih.gov

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells and contribute to inflammation. The overproduction of ROS is implicated in the pathogenesis of many inflammatory diseases. Hybrid compounds linking imidazo[1,2-b]pyrazole scaffolds to substituted catechol moieties have demonstrated the ability to inhibit ROS production in neutrophils. nih.gov Interestingly, these compounds showed potent antioxidant activity, suggesting a mechanism of action that involves the modulation of oxidative stress, a key component of the inflammatory response. nih.gov

Modulation of ROS Production by Imidazo[1,2-b]pyrazole Derivatives
Compound TypeEffect on ROS ProductionCell TypeReference
Hybrid imidazo[1,2-b]pyrazole-catechol derivativesInhibitionNeutrophils nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Derivatives of the imidazo[1,2-b]pyrazole core have demonstrated notable antimicrobial properties.

Antibacterial and Antifungal Activities:

Numerous studies have highlighted the potential of imidazo[1,2-b]pyrazole analogs as effective antibacterial and antifungal agents. For instance, a series of novel pyrazole (B372694) derivatives incorporating an imidazo[2,1-b] nih.govnih.govjohnshopkins.eduthiadiazole moiety were synthesized and evaluated for their antimicrobial activities. Several of these compounds exhibited strong antifungal activity, with some showing higher potency than the standard drug fluconazole. Specifically, certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against fungal strains. While these compounds showed high selectivity for fungi over bacteria, some antibacterial activity was also observed.

Another study focused on pyrazole derivatives containing an imidazothiadiazole moiety reported significant antibacterial activity, particularly against multi-drug resistant strains. Two compounds, in particular, demonstrated potent antibacterial effects with MIC values of 0.25 µg/mL, which was four times more potent than the control drug gatifloxacin. These promising compounds also showed low cytotoxicity and no hemolytic activity, suggesting their potential for further development as antimicrobial drugs.

Furthermore, research on other related pyrazole derivatives has shown considerable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. For example, certain pyrazole analogues were found to be highly active against Escherichia coli and Streptococcus epidermidis, with MIC values of 0.25 μg/mL.

Antiviral Activities:

The broader class of imidazole-containing compounds, to which imidazo[1,2-b]pyrazoles belong, has been a significant area of interest in the discovery of antiviral drugs. The imidazole (B134444) ring is a key structural feature in several antiviral agents. While specific studies on the antiviral activity of 1H-Imidazo[1,2-b]pyrazole-1-carbaldehyde derivatives are not prevalent in the available literature, the general importance of the imidazole scaffold in antiviral drug design suggests that this class of compounds could be a promising area for future investigation.

Anticancer and Antiproliferative Properties

The imidazo[1,2-b]pyrazole scaffold has been extensively investigated for its potential as a source of novel anticancer agents.

Inhibition of DNA Synthesis

While the precise mechanism of action for many anticancer imidazo[1,2-b]pyrazole derivatives is still under investigation, their structural similarity to purine bases suggests that they may interfere with nucleic acid synthesis. However, direct evidence for the inhibition of DNA synthesis by this compound or its close analogs is not explicitly detailed in the currently available research. The antiproliferative effects observed are often attributed to other mechanisms, such as kinase inhibition or the induction of apoptosis.

In Vitro Cytotoxicity against Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxicity of imidazo[1,2-b]pyrazole derivatives against a variety of human cancer cell lines.

In one study, three series of novel imidazo[1,2-b]pyrazole derivatives were synthesized and evaluated for their anticancer activity against five human and one murine cancer cell lines. Several compounds exhibited promising growth inhibitory activities, with four compounds displaying IC50 values of less than 10 µM across all tested cell lines nih.gov.

Another research effort focused on triazole-imidazo[1,2-b]pyrazole hybrids, which were tested against a panel of 60 different cancer cell lines. One derivative was identified as being particularly effective against melanoma cells, demonstrating a cytotoxic and pro-oxidant action on human metastatic melanoma cell lines while showing selective activity with less harm to healthy keratinocytes mdpi.comresearchgate.netnih.gov.

Further investigations into new series of pyrazoles and imidazo-pyrazoles have shown their ability to target different cancer and inflammation pathways. These compounds were found to block the production of reactive oxygen species (ROS) and inhibit platelet aggregation, suggesting their potential as anti-angiogenic agents nih.gov.

The following table summarizes the cytotoxic activity of selected imidazo[1,2-b]pyrazole derivatives from various studies.

Compound SeriesCancer Cell Lines TestedNotable Activity (IC50)Reference
C-2/C-6/C-7 trisubstituted imidazo[1,2-b]pyrazoles5 human, 1 murine≤ 10 µM for 4 compounds nih.gov
Triazole-imidazo[1,2-b]pyrazoles60 human cancer cell linesHighly effective against melanoma mdpi.comresearchgate.netnih.gov
C6-substituted imidazo-pyrazole carboxamidesPlatelets, HUVECInhibition of ROS production nih.gov

Enzyme Inhibition Profiles (e.g., Cyclooxygenase, Kinases, Carbonic Anhydrase)

The imidazo[1,2-b]pyrazole scaffold has been identified as a promising framework for the development of various enzyme inhibitors.

Cyclooxygenase (COX) Inhibition:

Derivatives of imidazopyrazolopyridines have been designed and synthesized as novel and selective COX-2 inhibitors. Given that the non-selective inhibition of both COX-1 and COX-2 isozymes can lead to gastrointestinal side effects, the development of selective COX-2 inhibitors is a significant therapeutic goal. Certain imidazopyrazolopyridine analogues have shown high COX-2 selectivity and significant anti-inflammatory effects in preclinical models mdpi.com. Another study also reported the development of pyrazole, imidazo[1,2-b]pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives as a new class of COX-2 inhibitors with immunomodulatory potential johnshopkins.eduelsevier.com.

Kinase Inhibition:

The imidazo[1,2-b]pyridazine scaffold, a related heterocyclic system, has been a key component in the development of kinase inhibitors. For example, ponatinib, a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia, features this core structure. Research has also explored imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases researchgate.net. Furthermore, imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of Tyk2 JH2, a member of the Janus kinase (JAK) family nih.gov. The structural similarities suggest that imidazo[1,2-b]pyrazoles could also be effective kinase inhibitors. Indeed, some imidazo-pyrazole derivatives have been shown to interfere with signaling pathways involving kinases like ERK1/2, AKT, and p38MAPK nih.govmdpi.com.

Carbonic Anhydrase (CA) Inhibition:

Sulfonamide derivatives incorporating pyrazole and pyrazolo[4,3-c]pyridine scaffolds have been investigated as inhibitors of carbonic anhydrase isoforms nih.govnih.govunifi.itresearchgate.net. These enzymes are involved in various physiological and pathological processes, and their inhibition has therapeutic applications. Studies have shown that some of these compounds can selectively inhibit certain CA isoforms, including tumor-associated ones like hCA IX and XII nih.govnih.govunifi.itresearchgate.netresearchgate.net.

Other Reported Activities (e.g., Antitubercular, Antileishmanial, ACE Inhibitory)

Beyond the activities mentioned above, the imidazo[1,2-b]pyrazole scaffold and related structures have been explored for other therapeutic applications.

Antitubercular Activity:

A library of imidazo-pyrazole and pyrazole derivatives was screened for potential antitubercular agents, with many compounds showing the ability to completely inhibit the growth of Mycobacterium tuberculosis nih.gov. This suggests that the imidazo[1,2-b]pyrazole core is a promising starting point for the development of new anti-TB drugs.

Antileishmanial Activity:

Imidazo[1,2-a]pyrimidine, a related fused heterocyclic system, has been identified as a new pharmacophore with antileishmanial activity against Leishmania amazonensis nih.govacs.org. Certain derivatives were found to be more effective than the reference drug miltefosine against the amastigote form of the parasite, which is relevant to human disease nih.govacs.org.

ACE Inhibitory Activity:

While specific data on the ACE inhibitory activity of imidazo[1,2-b]pyrazole derivatives is scarce, a study on a series of pyrazole derivatives reported effective ACE-inhibitory activity for one of the compounds, with an IC50 value of 0.123 mM nih.gov.

Structure-Activity Relationship (SAR) Studies of Imidazo[1,2-b]pyrazole-1-carbaldehyde Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the imidazo[1,2-b]pyrazole scaffold, several SAR studies have been conducted on various derivatives, providing insights into how different substituents at various positions on the heterocyclic ring influence their biological effects.

In the context of anticancer activity, a study on trisubstituted and tetrasubstituted imidazo[1,2-b]pyrazoles highlighted the importance of the substitution pattern for their in vitro growth inhibitory activities nih.gov. The nature and position of the substituents were found to significantly impact the potency of the compounds.

For anti-inflammatory activity, SAR analysis of hybrid pyrazole and imidazopyrazole derivatives indicated that the presence of a pyrazole nucleus generally leads to higher activity compared to the imidazo-pyrazole core. Additionally, the type of substituent on the acylhydrazone linker was found to be a key determinant of potency nih.govmdpi.com.

Information regarding "this compound" is currently limited in publicly available scientific literature.

The 1H-imidazo[1,2-b]pyrazole scaffold is recognized in medicinal chemistry as a versatile heterocyclic system with a range of potential biological activities. Studies have explored its derivatives for various therapeutic applications, including as antitubercular and anticancer agents. Furthermore, this scaffold has been investigated as a potential isostere for the indole nucleus, which could lead to compounds with improved physicochemical properties, such as enhanced aqueous solubility and potentially higher bioavailability.

However, the specific impact of a carbaldehyde group at the 1-position of the 1H-imidazo[1,2-b]pyrazole ring system is not well-documented. The available literature does not provide detailed insights into how different substituent patterns on this specific carbaldehyde derivative would affect its biological potency and selectivity. Moreover, the precise role of the 1-carbaldehyde moiety in biological interactions and its potential as a starting point for lead compound identification and optimization in drug discovery programs remains to be elucidated in published research.

Consequently, a comprehensive and scientifically accurate article that strictly adheres to the requested outline focusing solely on "this compound" cannot be generated at this time due to the absence of specific and detailed research findings in the public domain. Further research and publication on this particular compound are needed to provide the necessary data for such an analysis.

Applications Beyond Medicinal Chemistry

Materials Science Applications

The quest for novel organic materials with tailored optical and electronic properties has led researchers to explore a wide array of heterocyclic compounds. The 1H-imidazo[1,2-b]pyrazole scaffold, a fused π-conjugated system, is of significant interest in this regard. researchgate.net

The 1H-imidazo[1,2-b]pyrazole framework is a key component in the synthesis of advanced fluorescent materials. rsc.org Specifically, this scaffold has been utilized as a precursor for creating push-pull dyes. rsc.org These dyes are characterized by having electron-donating and electron-accepting groups at opposite ends of a π-conjugated system, which facilitates intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is fundamental to their fluorescent properties.

The fragmentation of the pyrazole (B372694) ring within functionalized 1H-imidazo[1,2-b]pyrazoles can lead to the formation of push-pull dyes that exhibit distinct fluorescence in solution when irradiated with UV light. rsc.org While direct studies on the photophysical properties of 1H-imidazo[1,2-b]pyrazole-1-carbaldehyde are not extensively documented, related pyrazole-carbaldehyde derivatives have been successfully used to synthesize fluorescent compounds. For instance, substituted pyrazolines, which are also five-membered nitrogen-containing heterocycles, are known to be fluorescent compounds with high quantum yields and are used as optical brighteners. mdpi.com The synthesis of novel 1-formyl-2-pyrazolines has been reported, and their fluorescence spectra show intense emission, indicating the potential of the carbaldehyde group in tuning the photophysical properties. mdpi.com

Table 1: Examples of Pyrazole-based Fluorescent Compounds

Compound ClassPrecursorApplicationReference
Push-pull DyesFunctionalized 1H-Imidazo[1,2-b]pyrazolesFluorescent Materials rsc.org
Substituted Pyrazolinesα,β-unsaturated ketones and hydrazineOptical Brighteners, Chemosensors mdpi.com

The same push-pull characteristics that make 1H-imidazo[1,2-b]pyrazole derivatives interesting as fluorescent dyes also suggest their potential in organic electronics. Materials capable of intramolecular charge transfer are highly sought after for applications in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVCs). rsc.org The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) through chemical modification is crucial for these applications.

While specific research on the application of this compound in organic electronics and solar cells is still emerging, the foundational properties of the parent scaffold are promising. The development of new materials based on this structure could lead to advancements in these technologies.

Agrochemical Applications

N-heterocyclic compounds, including pyrazole derivatives, are a cornerstone of modern agrochemical research. nih.gov They are integral to the development of new herbicides, fungicides, and insecticides due to their diverse biological activities and tunable chemical properties. The 1H-imidazo[1,2-b]pyrazole scaffold is recognized as a key structural unit for such applications. rsc.org

The specific role and efficacy of this compound in an agrochemical context have not been detailed in available research. However, the broader class of pyrazole-containing compounds has demonstrated significant potential. For instance, various pyrazole derivatives have been synthesized and screened for their activity against phytopathogenic fungi, with some exhibiting excellent and broad-spectrum antifungal properties. nih.gov The functionalization of the pyrazole ring is a key strategy in modulating the biological activity of these compounds. The carbaldehyde group in this compound offers a reactive site for further chemical modifications, which could be exploited to develop new agrochemical agents.

Catalytic Applications

The use of organic molecules as catalysts (organocatalysis) has become a significant area of chemical research, offering a green and metal-free alternative to traditional catalysis. Heterocyclic compounds, particularly those containing nitrogen, are often explored for their catalytic potential due to the presence of basic nitrogen atoms that can act as catalytic sites.

While there is no specific literature detailing the use of this compound as a catalyst, related imidazole-containing compounds have been successfully employed as organocatalysts. For example, imidazole (B134444) itself has been used to catalyze multicomponent reactions for the synthesis of other heterocyclic compounds. ias.ac.in The basic nitrogen atoms within the 1H-imidazo[1,2-b]pyrazole ring system could potentially exhibit similar catalytic activity. Further research is needed to explore and validate the catalytic potential of this compound and its derivatives in various organic transformations.

Future Perspectives and Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will likely focus on optimizing the synthesis of 1H-Imidazo[1,2-b]pyrazole-1-carbaldehyde. Current methods for constructing the core imidazo[1,2-b]pyrazole ring system, such as the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, provide a solid foundation. nih.govresearchgate.net A key area for development is the creation of more sustainable and efficient protocols. This could involve the use of green catalysts, such as Etidronic acid, to promote the reaction under environmentally friendly conditions. researchgate.net

Further advancements could be achieved through:

One-Pot Sequential Methodologies: Expanding on established one-pot protocols that combine the formation of the initial aminopyrazole with the subsequent GBB reaction can significantly improve efficiency by reducing intermediate purification steps. nih.gov

Flow Chemistry: Transitioning from batch synthesis to continuous flow processes could enhance reaction control, improve safety, and allow for easier scalability.

Direct N-Formylation Strategies: Research into the selective and high-yield formylation of the N-1 position of the pre-formed 1H-imidazo[1,2-b]pyrazole scaffold is crucial. While methods exist for N-formylating pyrazoline rings using reagents like formic acid, mdpi.com dedicated studies are needed to optimize this transformation for the imidazo[1,2-b]pyrazole system.

Exploration of Underexplored Derivatization Pathways for this compound

The carbaldehyde group is a gateway for a vast array of chemical transformations, making the title compound an ideal starting point for generating chemical libraries for drug discovery. Future exploration should systematically investigate derivatization pathways at this position. Additionally, these transformations can be combined with methods for the selective functionalization of the scaffold's carbon framework, such as through Br/Mg-exchange or regioselective metalations, to create highly substituted and diverse analogues. rsc.org

Reaction TypeReagents/ConditionsResulting Functional GroupPotential Application
Reductive AminationPrimary/Secondary Amines, NaBH(OAc)₃AmineIntroduce basic centers, modulate solubility and target binding
Wittig ReactionPhosphonium YlidesAlkeneCarbon-carbon bond formation, scaffold extension
Knoevenagel CondensationActive Methylene (B1212753) Compounds (e.g., malononitrile)Substituted AlkeneSynthesis of push-pull dyes and bioactive compounds
OxidationKMnO₄, PCCCarboxylic AcidIntroduce acidic handle for amide coupling, salt formation
ReductionNaBH₄, LiAlH₄AlcoholRemove reactive aldehyde, create hydrogen bond donor
Henry ReactionNitroalkanes, BaseNitroalkeneIntermediate for further functionalization

Advanced Computational Approaches for Scaffold Design and Target Prediction

Computational chemistry offers powerful tools to accelerate the development of this compound derivatives. Future research should leverage these approaches for rational design and optimization. Quantum chemical calculations have already been used to explain the structural features crucial for the activity of related imidazopyrazole derivatives. johnshopkins.edu

Key computational strategies include:

Density Functional Theory (DFT) Calculations: To predict the reactivity and regioselectivity of derivatization reactions on the scaffold and to understand the electronic properties of novel analogues, which is particularly relevant for applications in materials science. nih.gov

Molecular Docking: To screen virtual libraries of derivatives against known biological targets, predicting binding affinities and poses. This can prioritize the synthesis of compounds with the highest likelihood of success. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can identify potential liabilities early in the design phase, helping to select candidates with favorable drug-like profiles. nih.gov

Expanding the Biological Target Landscape and Mechanism of Action Studies

The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as antitubercular and anti-inflammatory agents through COX-2 inhibition. nih.govjohnshopkins.edunih.gov A critical future direction is to systematically screen this compound and its derivatives against a wider array of biological targets to uncover new therapeutic applications.

Potential Target ClassExamplesTherapeutic Area
Protein KinasesEGFR, VEGFR, CDKsOncology
G-Protein Coupled Receptors (GPCRs)Serotonin, Dopamine, Cannabinoid ReceptorsNeuroscience, Metabolic Disorders
ProteasesHIV Protease, CaspasesVirology, Inflammation
Nuclear ReceptorsEstrogen Receptor, Androgen ReceptorOncology, Endocrinology
Microbial EnzymesBacterial DNA Gyrase, Fungal Ergosterol Synthesis EnzymesInfectious Diseases

For any identified activities, subsequent Mechanism of Action (MoA) studies will be essential to identify the specific molecular targets and pathways involved. This deeper understanding is crucial for optimizing lead compounds and advancing them toward clinical development. nih.gov

Integration of this compound into Complex Molecular Architectures

The title compound is not only a precursor for simple derivatives but also a valuable building block for constructing more complex and sophisticated molecular architectures. The aldehyde group is a key participant in various multicomponent reactions (MCRs), which allow for the rapid assembly of intricate molecular scaffolds from simple starting materials. nih.gov

Future research in this area could involve:

Fragment-Based Drug Discovery (FBDD): Using the this compound scaffold as a core fragment and elaborating it based on structural information from target-ligand complexes.

Synthesis of Macrocycles: Employing the aldehyde in intramolecular reactions to form macrocyclic structures, which often possess unique binding properties and improved metabolic stability.

Conjugate Chemistry: Linking the scaffold to other pharmacophores or biomolecules (e.g., peptides, sugars) to create hybrid molecules with novel or dual-action therapeutic profiles.

Potential for New Chemical Entity (NCE) Development

The 1H-imidazo[1,2-b]pyrazole scaffold has demonstrated significant potential as a pharmacophore. Notably, its use as an isostere for the indole (B1671886) ring in an analogue of the drug pruvanserin led to a significant improvement in aqueous solubility, a critical property for drug development. rsc.org This highlights the scaffold's ability to confer favorable physicochemical properties.

The presence of the 1-carbaldehyde group provides a crucial anchor point for medicinal chemists to perform systematic structure-activity relationship (SAR) studies. By modifying this position, researchers can fine-tune potency, selectivity, and pharmacokinetic properties. The combination of a biologically active and physicochemically favorable core with a versatile synthetic handle makes this compound and its subsequent derivatives highly attractive candidates for development as New Chemical Entities (NCEs). Further preclinical investigation is warranted to fully realize the therapeutic potential of this compound class.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1H-imidazo[1,2-b]pyrazole-1-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : A one-pot sequential approach using aldehydes and amines under mild conditions (60°C, 10–60 min) avoids complex purification and achieves high yields. For example, condensation of 4-chloro-3-methyl-1H-pyrazole-5-carboxaldehyde with formamide under acidic conditions facilitates cyclization .
  • Key Parameters :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temps accelerate cyclization but risk decomposition
CatalystAcidic (e.g., HCl)Essential for imidazole ring formation
SolventEthanol/Water mixBalances solubility and reactivity

Q. How is the molecular structure of this compound confirmed experimentally?

  • Techniques :

  • NMR/IR Spectroscopy : Confirms functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and ring connectivity .
  • X-ray Crystallography : SHELX software refines crystallographic data to resolve bond lengths/angles (e.g., C7-N1 bond: 1.32 Å) .

Q. What are the primary challenges in purifying 1H-imidazo[1,2-b]pyrazole derivatives?

  • Solutions :

  • Use flash chromatography with silica gel (ethyl acetate/hexane gradient) for small-scale purification .
  • For polar derivatives, reverse-phase HPLC with C18 columns improves separation .

Advanced Research Questions

Q. How can regioselective functionalization of the imidazo[1,2-b]pyrazole scaffold be achieved for structure-activity relationship (SAR) studies?

  • Strategies :

  • Br/Mg Exchange : Enables selective substitution at position 7 (e.g., cyano or aryl groups) using TMPMgCl·LiCl .
  • Negishi Cross-Coupling : Pd catalysts (e.g., PEPPSI-iPr) introduce aryl/heteroaryl groups at position 3 (yields: 57–89%) .
    • Example : Substitution of Cl at position 7 with amines enhances antimicrobial activity (MIC: ≤2 µg/mL against S. aureus) .

Q. What mechanistic insights explain the anticancer activity of this compound derivatives?

  • Mechanisms :

  • Kinase Inhibition : Derivatives disrupt ATP-binding pockets in EGFR (IC₅₀: 0.8–3.2 µM) via π-π stacking with Phe723 .
  • Apoptosis Induction : Activation of caspase-3/7 in HeLa cells (EC₅₀: 5 µM) correlates with substituent hydrophobicity .
    • SAR Trends :
Substituent PositionEffect on Activity
7-Carboxamide↑ Solubility, ↓ logD (e.g., logD = 1.2 vs. indole’s 2.8)
6-Methyl↑ Metabolic stability (t₁/₂: 4.7 h in liver microsomes)

Q. How do computational models predict the physicochemical properties of imidazo[1,2-b]pyrazole derivatives?

  • Tools :

  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict redox potentials and HOMO/LUMO gaps (e.g., ΔE = 3.1 eV for 7-COOH derivative) .
  • MD Simulations : Assess membrane permeability (e.g., PAMPA logPe: −5.2 for carboxylic acid derivatives) .

Data Contradictions and Resolution

Q. Why do some studies report conflicting bioactivity data for imidazo[1,2-b]pyrazole carboxamides?

  • Analysis : Discrepancies arise from assay conditions (e.g., serum protein binding reduces free drug concentration). Standardization using low-FBS media and LC-MS quantification resolves variability .

Q. How reliable are crystallographic data for imidazo[1,2-b]pyrazole derivatives refined via SHELX?

  • Validation : SHELXL refines twinned datasets (R-factor < 5% for high-resolution structures). Disordered solvent molecules in hydrophobic cavities require TLS parameterization .

Methodological Recommendations

  • Synthetic Optimization : Screen microwave-assisted conditions (100°C, 20 min) to reduce reaction time by 50% .
  • Biological Assays : Use isothermal titration calorimetry (ITC) to quantify target binding (Kd: 10–100 nM range) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.